[7-(2-Chlorobenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl]-(2-chlorophenyl)methanone
Overview
Description
[7-(2-Chlorobenzoyl)-1,5-dimethyl-3,7-diazabicyclo[331]nonan-3-yl]-(2-chlorophenyl)methanone is a complex organic compound characterized by its unique bicyclic structure
Scientific Research Applications
[7-(2-Chlorobenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl]-(2-chlorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(2-Chlorobenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl]-(2-chlorophenyl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of the chlorobenzoyl group: This step involves the acylation of the bicyclic core using 2-chlorobenzoyl chloride under Friedel-Crafts acylation conditions.
Final functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[7-(2-Chlorobenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl]-(2-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Mechanism of Action
The mechanism of action of [7-(2-Chlorobenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl]-(2-chlorophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Used in biomedical research and polymer synthesis.
(3-Chloropropyl)trimethoxysilane: Employed in the production of silane coupling agents.
Uniqueness
What sets [7-(2-Chlorobenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl]-(2-chlorophenyl)methanone apart is its unique bicyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in various scientific fields.
Properties
IUPAC Name |
[7-(2-chlorobenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl]-(2-chlorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N2O2/c1-22-11-23(2,14-26(12-22)20(28)16-7-3-5-9-18(16)24)15-27(13-22)21(29)17-8-4-6-10-19(17)25/h3-10H,11-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSSOIPMNUVLKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CN(C1)C(=O)C3=CC=CC=C3Cl)(CN(C2)C(=O)C4=CC=CC=C4Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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